Bénidipine

Vue d'ensemble

Description

Benidipine is a dihydropyridine calcium channel blocker with a broad range of effects, including antihypertensive and antianginal activities. It inhibits calcium influx through L-type voltage-dependent calcium channels, contributing to its therapeutic actions. Additionally, it is known for its renoprotective and cardioprotective effects, largely attributed to its ability to enhance nitric oxide (NO) release, thereby ameliorating endothelial dysfunction and inhibiting endothelial injury induced by agents like lysophosphatidylcholine (lysoPC), a component of oxidized low-density lipoproteins ((Matsubara et al., 2006); (Yao et al., 2006)).

Synthesis Analysis

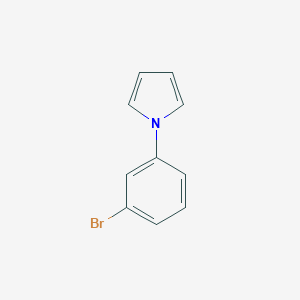

The synthesis of benidipine hydrochloride involves complex chemical processes that ensure the drug's purity and efficacy. Process-related impurities have been thoroughly identified, synthesized, and characterized, allowing for the refinement of the synthetic process and ensuring the drug's high purity. The synthesis process also involves the control of potential impurities, such as 1-benzylpiperidin-3-ol, which is carefully monitored and controlled to meet pharmaceutical standards ((Atici & Karlığa, 2015)).

Molecular Structure Analysis

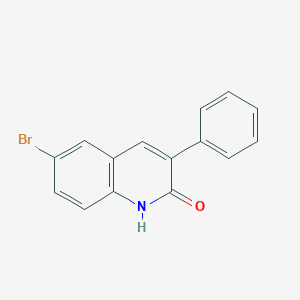

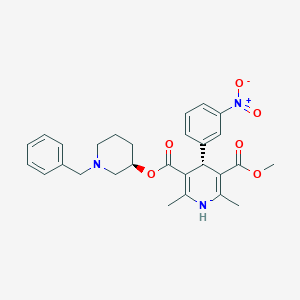

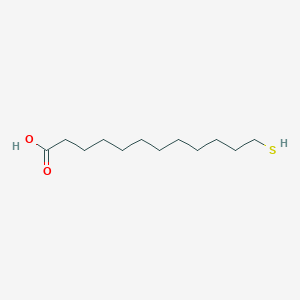

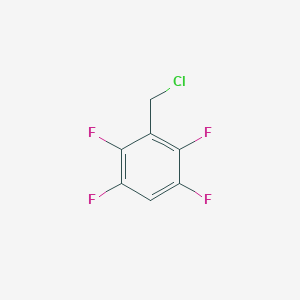

Benidipine's molecular structure features dihydropyridine as its core component, which plays a critical role in its mechanism of action as a calcium channel blocker. The drug's specific interaction with calcium channels, including its stereochemistry, contributes to its effectiveness and selectivity in targeting cardiovascular issues without significant side effects related to its molecular structure ((Li et al., 2018)).

Chemical Reactions and Properties

Benidipine's chemical properties, including its reactivity and stability, are fundamental to its pharmacological effects. Its interaction with reactive oxygen species (ROS) and its antioxidant activity are significant, as these properties contribute to its ability to reduce oxidative stress and endothelial injury, key factors in cardiovascular diseases ((Matsubara & Hasegawa, 2005)).

Physical Properties Analysis

Benidipine's physical properties, such as solubility and stability, are crucial for its pharmacokinetic profile and clinical efficacy. Its solubilization in organic solvents and interaction with polymers are studied to enhance its delivery and therapeutic effects ((Suzuki et al., 1996)).

Chemical Properties Analysis

The chemical properties of benidipine, including its binding affinity and interaction with cellular targets such as calcium channels and mineralocorticoid receptors, underscore its multifaceted pharmacological actions. Its ability to inhibit aldosterone-induced mineralocorticoid receptor activation further elucidates the broad spectrum of its cardiovascular protective effects ((Kosaka et al., 2010)).

Applications De Recherche Scientifique

Régénération osseuse

La bénidipine a été étudiée pour son potentiel en matière de régénération osseuse. Des chercheurs ont développé des nanoparticules de silicate de magnésium chargées en this compound pour promouvoir la cicatrisation des défauts osseux. Ces nanoparticules sont absorbées par les préostéoblastes et se sont avérées efficaces pour guider la réparation osseuse, ce qui en fait une approche prometteuse pour les applications cliniques .

Santé cardiovasculaire

En tant que bloqueur des canaux calciques, la this compound est principalement utilisée pour traiter l'hypertension artérielle. Il a été constaté qu'elle améliorait la fluidité de la membrane cellulaire chez les sujets humains par un mécanisme dépendant de l'oxyde nitrique. Cet effet peut être bénéfique pour le comportement rhéologique des érythrocytes et améliorer la microcirculation, ce qui est crucial pour la santé cardiovasculaire .

Activité anti-oxydante

La this compound présente une activité anti-oxydante, qui est bénéfique pour réduire le stress oxydatif. Le stress oxydatif est impliqué dans diverses maladies, y compris les troubles cardiovasculaires, et la capacité de la this compound à contrer ce stress peut être significative dans les applications thérapeutiques .

Santé dentaire

En santé dentaire, la this compound aurait favorisé la cicatrisation des tissus mous gingivaux autour des alvéoles d'extraction dentaire. Cela suggère que la this compound pourrait être un remède potentiel pour améliorer les processus de récupération dentaire .

Performance biopharmaceutique

La performance biopharmaceutique de la this compound a été améliorée grâce au développement de systèmes d'administration de médicaments auto-nano-émulsifiant. Cette amélioration de l'administration des médicaments peut conduire à une meilleure absorption et à une meilleure efficacité de la this compound dans ses applications thérapeutiques .

Maladies osseuses métaboliques

Le rôle de la this compound dans la gestion de l'hypertension artérielle se croise également avec les maladies osseuses métaboliques. L'hypertension artérielle est associée à des affections comme l'ostéoporose et l'arthrose, et l'impact de la this compound sur la perte de calcium et la densité osseuse pourrait être un domaine d'intérêt pour de futures recherches .

Mécanisme D'action

Target of Action

Benidipine is a dihydropyridine-derived calcium channel blocker . It primarily targets the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Benidipine acts by inhibiting the L, N, and T type calcium channels . This inhibition is achieved through its high affinity for the dihydropyridine (DHP) binding site on the cell membranes . By blocking these channels, Benidipine prevents the influx of calcium ions into the cells, thereby causing vasodilation and reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Benidipine is the calcium signaling pathway . By inhibiting calcium channels, Benidipine reduces the intracellular concentration of calcium ions, which in turn affects various downstream processes. These include the contraction of vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . Additionally, Benidipine has been shown to have anti-oxidative activity, stimulate nitric oxide production, suppress adhesion molecules expression, stimulate osteoblast differentiation, and suppress the proliferation of vascular smooth muscle cells and mesangial cells .

Pharmacokinetics

Its long-lasting activity can be attributed to its high affinity for cell membranes from the DHP binding site .

Propriétés

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022648 | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

105979-17-7 | |

| Record name | Benidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>193ºC | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)